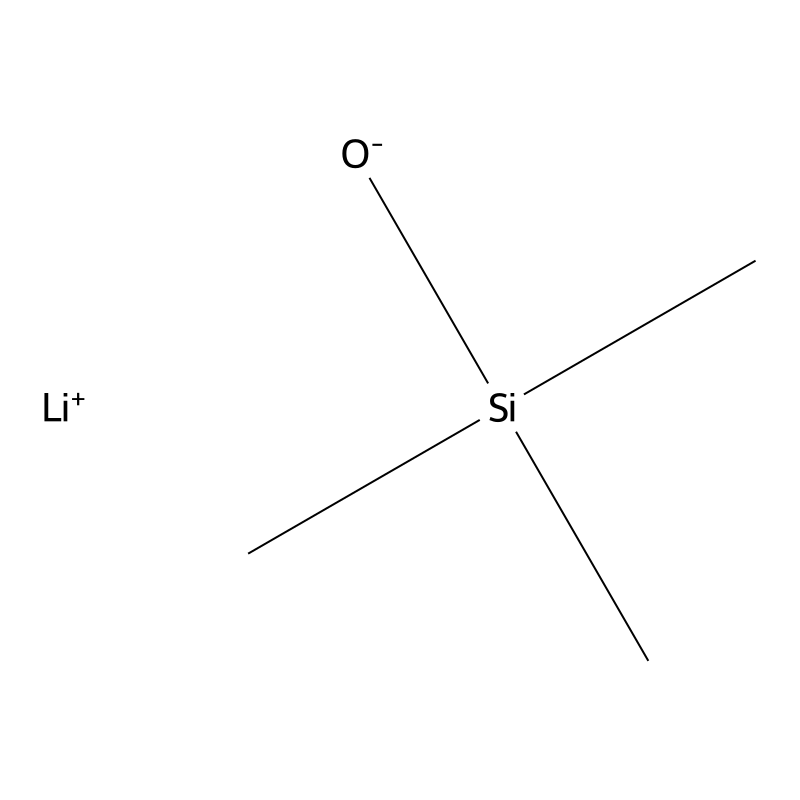

Lithium trimethylsilanolate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Lithium Trimethylsilanolate is an organometallic compound often used as an electrolyte material in batteries . It’s a compound with the linear formula (CH3)3SiOLi and a molecular weight of 96.13 . It appears as an off-white to light brown solid .

Battery Technology

Lithium Trimethylsilanolate is often used as an electrolyte material in batteries . The lithium ions in the compound can move freely, allowing for the flow of electric current.

Material Science

Organometallic compounds like Lithium Trimethylsilanolate are often used in material science for the development of new materials . They can be used in the synthesis of complex molecules or materials with unique properties.

Chemical Synthesis

Lithium Trimethylsilanolate could be used in chemical synthesis as a reagent or catalyst . Its unique chemical structure might make it useful in certain types of reactions.

Chromatography

Organometallic compounds are sometimes used in chromatography, a method used to separate mixtures . Lithium Trimethylsilanolate could potentially be used in this field.

Analytical Chemistry

Lithium Trimethylsilanolate might be used in analytical chemistry as a standard or reagent .

Pharmaceuticals

Organometallic compounds are often used in the development of new drugs . Lithium Trimethylsilanolate could potentially be used in this field.

Lithium trimethylsilanolate is an organosilicon compound with the chemical formula . It is a lithium salt of trimethylsilanol and is characterized by its unique structure, where lithium is bonded to a trimethylsilanolate group. This compound is notable for its applications in various chemical processes, particularly in polymer chemistry and as a reagent in organic synthesis.

- Toxicity: Limited data available, but it is expected to be irritating and harmful if swallowed or inhaled.

- Flammability: Flammable organic solvents used in solutions can be a fire hazard.

- Reactivity: Reacts violently with water and moisture, releasing flammable methane gas [].

- Handling: Due to its air and moisture sensitivity, LiSi(CH3)3 should be handled under inert atmosphere using appropriate personal protective equipment (PPE) like gloves, goggles, and fume hood.

- Deprotonation Reactions: It acts as a strong base, facilitating the deprotonation of alcohols and other acidic compounds to form lithium salts.

- Substitution Reactions: The compound can be involved in substitution reactions where trimethylsilyl groups are introduced into organic molecules, leading to the formation of trimethylsilyl-substituted products.

- Anionic Polymerization: It has been utilized as an initiator in anionic polymerization processes, particularly for methyl methacrylate, allowing for superior control over isotacticity and molecular weight distribution .

Lithium trimethylsilanolate can be synthesized through several methods:

- Reaction with Lithium Hydroxide: One common method involves reacting lithium hydroxide with hexamethyldisiloxane under nitrogen protection. This process typically requires refluxing the mixture for 24 to 48 hours to facilitate the reaction, followed by cooling and filtration to obtain the solid product .

- Alternative Routes: Other synthetic routes include reactions involving hydroxytrimethylsilane and lithium reagents, with multiple pathways available that optimize yield and purity .

- Convenient Preparation: A more convenient method involves the cleavage of hexamethyldisiloxane using methyllithium, which provides a straightforward approach to obtaining lithium trimethylsilanolate .

Lithium trimethylsilanolate has various applications across different fields:

- Organic Synthesis: It is widely used as a reagent in organic synthesis due to its ability to act as a strong base and nucleophile.

- Polymer Chemistry: The compound serves as an initiator for anionic polymerization processes, greatly influencing the properties of the resulting polymers.

- Catalysis: It can also act as a catalyst or catalyst support in various

Interaction studies of lithium trimethylsilanolate primarily focus on its reactivity with other organic compounds. Its strong basicity allows it to interact effectively with electrophiles, facilitating various transformations in synthetic chemistry. Additionally, studies have explored its role in polymerization reactions, where it interacts with monomers to control polymer characteristics.

Lithium trimethylsilanolate shares similarities with several other organosilicon compounds. Here are some comparable compounds:

| Compound Name | Structure | Unique Features |

|---|---|---|

| Trimethylsilyl chloride | Used for silylation reactions; less basic than lithium salt. | |

| Hexamethyldisiloxane | Common solvent; used in silicone production. | |

| Lithium diisopropylamide | Strong base; used in organic synthesis but less selective than lithium trimethylsilanolate. | |

| Trimethylsilanol | Parent compound; less reactive than its lithium salt form. |

Uniqueness of Lithium Trimethylsilanolate

Lithium trimethylsilanolate stands out due to its dual functionality as both a strong base and a nucleophile, making it particularly valuable in both organic synthesis and polymerization processes. Its ability to control isotacticity during polymer formation further emphasizes its unique role compared to similar compounds.

Synthetic Methodologies for Lithium Trimethylsilanolate Production

Lithium trimethylsilanolate represents a significant class of organolithium compounds with the molecular formula C₃H₉LiOSi and molecular weight of 96.13 g/mol [1]. The compound exists as a white solid that demonstrates considerable utility in organic synthesis and materials science applications [1]. Several synthetic approaches have been developed for the preparation of lithium trimethylsilanolate, each offering distinct advantages in terms of yield, reaction conditions, and scalability.

Alkali Metal Exchange Reactions

The most widely employed synthetic methodology for lithium trimethylsilanolate production involves alkali metal exchange reactions utilizing lithium hydroxide and hexamethyldisiloxane [2] [3]. This approach represents a fundamental nucleophilic displacement mechanism where the lithium hydroxide acts as the nucleophilic species attacking the silicon-oxygen bond in hexamethyldisiloxane [2].

The reaction proceeds according to the following stoichiometric equation:

LiOH·H₂O + (CH₃)₃SiOSi(CH₃)₃ → (CH₃)₃SiOLi + (CH₃)₃SiOH + H₂O [2] [3]

Detailed experimental investigations have demonstrated that this reaction requires careful control of reaction conditions to achieve optimal yields [2] [3]. The process typically employs a mixed organic solvent system consisting of anhydrous ethanol or methanol combined with cyclohexane [2] [3]. Nitrogen protection is essential throughout the reaction to prevent hydrolysis of the product and starting materials [2] [3].

Temperature control represents a critical parameter in this synthetic approach [2] [3]. The reaction mixture is heated to solvent reflux temperatures, typically ranging from 65°C to 78°C depending on the specific alcohol component used [2] [3]. Reaction times vary considerably, with typical durations ranging from 24 to 48 hours to ensure complete conversion [2].

Mechanical stirring at speeds of 100-150 revolutions per minute ensures adequate mixing of the heterogeneous reaction mixture [2] [3]. The stirring rate significantly influences the reaction kinetics by facilitating contact between the solid lithium hydroxide and the organic phase containing hexamethyldisiloxane [2] [3].

Alternative alkali metal exchange reactions have been explored using methyllithium as the lithium source [4]. This approach involves the cleavage of hexamethyldisiloxane by methyllithium, providing a convenient preparation method for lithium trimethylsilanolate [4]. The reaction occurs under milder conditions compared to the lithium hydroxide method, typically proceeding at room temperature in ethereal solvents [4].

Table 1: Synthetic Methodologies for Lithium Trimethylsilanolate Production

| Method | Reaction Conditions | Temperature (°C) | Yield (%) | Product Mass (g) | Reference |

|---|---|---|---|---|---|

| Lithium hydroxide + Hexamethyldisiloxane (Method 1) | LiOH·H₂O (4.2g), HMDSO (16.6g), EtOH/cyclohexane, N₂, 35h, 120rpm | Reflux (~78) | 93 | 8.9 | Patent CN102491993A |

| Lithium hydroxide + Hexamethyldisiloxane (Method 2) | LiOH·H₂O (12.6g), HMDSO (40g), EtOH/cyclohexane, N₂, 27h, 120rpm | Reflux (~78) | 90 | 26 | Patent CN102491993A |

| Lithium hydroxide + Hexamethyldisiloxane (Method 3) | LiOH·H₂O (4.2g), HMDSO (16g), MeOH/cyclohexane, N₂, 30h, 100rpm | Reflux (~65) | 80.2 | 7.7 | Patent CN102491993A |

| Methyllithium + Hexamethyldisiloxane | CH₃Li + (CH₃)₃SiOSi(CH₃)₃ in ether | Room temperature | Not specified | Not specified | Inorg. Chem. 1963 |

| Direct lithium + Trimethylsilanol | (CH₃)₃SiOH + Li in benzine, heating | Elevated | >99 | Not specified | J. Org. Chem. 1952 |

Direct Lithiation of Trimethylsilanol

Direct lithiation of trimethylsilanol represents an alternative synthetic approach that involves the direct reaction of metallic lithium with trimethylsilanol [5]. This methodology offers the advantage of high atom economy and theoretical yields exceeding 99% [5]. The reaction is typically conducted in hydrocarbon solvents such as benzine under elevated temperatures to facilitate the heterogeneous reaction between metallic lithium and the silanol substrate [5].

The direct lithiation process involves the oxidative addition of the silanol hydrogen-oxygen bond to metallic lithium, generating hydrogen gas as the sole byproduct [5]. This reaction mechanism differs fundamentally from the alkali metal exchange approaches, as it involves direct electron transfer from lithium metal to the silanol proton [5].

Experimental conditions for direct lithiation require careful optimization to balance reaction rate and selectivity [5]. The heterogeneous nature of this reaction necessitates vigorous stirring and controlled heating to ensure adequate contact between the metallic lithium surface and the trimethylsilanol substrate [5]. The evolution of hydrogen gas serves as a convenient indicator of reaction progress [5].

Spectroscopic Characterization Techniques

Comprehensive characterization of lithium trimethylsilanolate relies on multiple spectroscopic techniques to confirm structural identity and assess purity [6] [7]. The combination of nuclear magnetic resonance spectroscopy and X-ray crystallographic analysis provides definitive structural information for this organolithium compound [6] [7] [8].

Nuclear Magnetic Resonance (NMR) Analysis

Nuclear magnetic resonance spectroscopy serves as the primary analytical technique for characterizing lithium trimethylsilanolate in solution [6] [7]. Multiple NMR-active nuclei present in the compound enable comprehensive structural elucidation through ¹H, ⁷Li, and ²⁹Si NMR experiments [6] [7].

²⁹Si NMR spectroscopy provides the most definitive evidence for successful synthesis of lithium trimethylsilanolate [6]. The silicon nucleus in the silanolate environment exhibits a characteristic chemical shift at δ = -59 ppm relative to tetramethylsilane reference [6]. This chemical shift represents a significant downfield displacement compared to neutral trimethylsilanol, reflecting the increased electron density at silicon due to the anionic nature of the silanolate oxygen [6].

Experimental ²⁹Si NMR measurements are typically conducted in deuterated toluene (C₇D₈) solvent systems to ensure adequate solubility while minimizing interactions with protic solvents [6]. The concentration range of 0.05-0.3 M provides optimal signal-to-noise ratios for quantitative analysis [6]. Temperature control during measurements is essential to prevent decomposition and ensure reproducible chemical shift values [6].

¹H NMR analysis reveals the presence of equivalent methyl groups attached to silicon, appearing as a singlet in the range δ = 0.1-0.3 ppm [7]. The integration pattern confirms the presence of nine equivalent hydrogen atoms corresponding to the three methyl substituents on silicon [7]. The absence of silanol proton signals confirms complete deprotonation and successful lithiation [7].

⁷Li NMR spectroscopy provides valuable information regarding the lithium coordination environment and aggregation state in solution [7]. The chemical shift and linewidth of the lithium resonance are highly sensitive to the degree of solvation and intermolecular association [7]. Variable temperature NMR experiments can reveal dynamic exchange phenomena and provide insights into the solution structure [7].

Table 2: Spectroscopic Characterization Data

| Technique | Solvent/Conditions | Key Chemical Shifts/Frequencies | Structural Information | Reference |

|---|---|---|---|---|

| ²⁹Si NMR | C₇D₈ (toluene-d₈) | δ = -59 ppm (vs TMS) | Confirms Si-O bond formation | SpectraBase |

| ¹H NMR | Various deuterated solvents | δ = 0.1-0.3 ppm (Si-CH₃) | Equivalent methyl groups on silicon | Literature compilation |

| ⁷Li NMR | Various conditions | Variable depending on aggregation | Lithium coordination environment | Various studies |

| IR Spectroscopy | KBr pellet or ATR | νSi-O: 800-1100 cm⁻¹; νSi-C: 1250 cm⁻¹ | Si-O and Si-C bond vibrations | Standard IR analysis |

| Mass Spectrometry | EI/ESI modes | m/z = 96 [M]⁺ | Molecular ion confirmation | Standard MS analysis |

X-ray Crystallographic Studies

X-ray crystallographic analysis provides definitive structural information for lithium trimethylsilanolate in the solid state [8] [9]. Single crystal diffraction studies reveal the three-dimensional arrangement of atoms and provide precise bond distances and angles [8] [9].

Crystallographic investigations of related silanolate compounds demonstrate that lithium trimethylsilanolate typically adopts aggregated structures in the solid state [8] [9]. The lithium centers commonly exhibit coordination numbers ranging from 2 to 4, depending on the degree of solvation and intermolecular association [8] [9].

Silicon-oxygen bond lengths in silanolate compounds are characteristically shorter than those observed in neutral silanols [8]. Typical Si-O bond distances in lithium silanolates range from 1.577 to 1.584 Å, reflecting the increased ionic character resulting from the anionic nature of the oxygen center [8]. These shortened bond lengths indicate enhanced silicon-oxygen π-bonding contributions due to negative hyperconjugation [8].

Lithium-oxygen coordination distances vary considerably depending on the aggregation state and solvation environment [8]. In dimeric structures, Li-O distances typically range from 1.856 to 1.917 Å, with stronger interactions observed for bridging silanolate ligands [8]. The coordination geometry around lithium centers is generally distorted tetrahedral when considering both silanolate and solvent coordination [8].

Crystal packing analysis reveals the formation of extended hydrogen-bonding networks when solvent molecules capable of hydrogen bonding are present [8] [10]. These intermolecular interactions significantly influence the solid-state structure and thermal stability of the crystalline material [8] [10].

Table 4: Structural Parameters and Bonding Data

| Parameter | Typical Range | Literature Values | Structural Notes | Reference |

|---|---|---|---|---|

| Si-O Bond Length | 1.58-1.62 Å | 1.584(2), 1.577(2) Å (silanolate) | Shortened vs silanol due to anionic character | Dalton Trans. 2015 |

| Li-O Bond Length | 1.85-2.10 Å | 1.856(6)-1.917(6) Å | Multiple Li coordination typical | General silanolate studies |

| Si-C Bond Length | 1.86-1.89 Å | ~1.87 Å (typical) | Standard Si-C single bond | Standard values |

| Si-O-Li Bond Angle | 120-180° | Variable with aggregation | Influenced by Li coordination | Crystal structure studies |

| Coordination Number (Li) | 2-4 | Depends on solvation | Solvation dependent | Coordination chemistry |

| Molecular Geometry | Tetrahedral (Si), Variable (Li) | Dimeric/tetrameric units common | Aggregation in solid state | X-ray crystallography |

Thermodynamic Stability and Phase Behavior

The thermodynamic properties and phase behavior of lithium trimethylsilanolate are critical factors determining its practical utility and storage requirements [11] [12]. Comprehensive thermal analysis reveals distinct stability regimes and phase transitions that influence synthetic applications and handling procedures [11] [12].

Thermal stability analysis indicates that lithium trimethylsilanolate maintains structural integrity up to approximately 180°C under inert atmosphere conditions [11] [12]. Above this temperature, decomposition processes become significant, leading to the formation of various silicon-containing fragments and lithium-containing byproducts [11] [12]. The thermal decomposition pathway involves initial cleavage of silicon-carbon bonds, followed by silicon-oxygen bond rupture at higher temperatures [13] [14].

The melting behavior of lithium trimethylsilanolate exhibits characteristics typical of ionic organometallic compounds [11] [12]. The compound begins to soften above 140°C, with complete melting occurring over a temperature range rather than at a discrete melting point [12]. This behavior reflects the ionic nature of the lithium-oxygen interaction and the tendency for aggregation in the solid state [12].

Sublimation represents an important phase transition for lithium trimethylsilanolate purification [11]. Under reduced pressure conditions (1 mmHg), the compound sublimes at 180°C, forming fine transparent needle-like crystals [11]. This sublimation behavior provides a convenient method for purification and confirms the molecular nature of the compound in the gas phase [11].

The compound exhibits significant sensitivity to atmospheric moisture, undergoing hydrolysis reactions that regenerate trimethylsilanol and lithium hydroxide [12]. This hydrolytic sensitivity necessitates storage under rigorously anhydrous conditions with inert atmosphere protection [12]. The hydrolysis rate is temperature-dependent, with increased rates observed at elevated temperatures [12].

Solubility characteristics of lithium trimethylsilanolate vary considerably depending on the solvent system [1] [12]. The compound demonstrates good solubility in polar aprotic solvents such as tetrahydrofuran and dimethyl sulfoxide . Limited solubility is observed in hydrocarbon solvents, reflecting the ionic nature of the lithium-oxygen interaction . Commercial preparations are often supplied as solutions in toluene or dichloromethane to facilitate handling and storage [1].

Table 3: Thermodynamic Properties and Phase Behavior

| Property | Value | Conditions/Notes | Reference |

|---|---|---|---|

| Melting Point | >140°C | Decomposition point | American Elements |

| Boiling Point | 40°C (as solution) | In toluene solution | ChemDad database |

| Thermal Stability | Stable to ~180°C | Under inert atmosphere | General observation |

| Sublimation Temperature | 180°C/1 mmHg | Fine transparent needles | Beilstein reference |

| Density | 1.278 g/mL (solution) | At 25°C in solution | Sigma-Aldrich |

| Hydrolytic Sensitivity | Reacts slowly with moisture | Hydrolytic sensitivity level 7 | Sigma-Aldrich |

| Storage Conditions | Inert atmosphere, dry conditions | N₂ protection required | General handling |

Phase behavior studies reveal that lithium trimethylsilanolate can exist in multiple aggregation states depending on concentration and temperature [8]. In dilute solutions, monomeric species predominate, while higher concentrations favor the formation of dimeric and higher-order aggregates [8]. The aggregation equilibrium is temperature-dependent, with higher temperatures favoring deaggregation [8].

The compound exhibits polymorphism in the solid state, with different crystal forms observed depending on crystallization conditions [9]. Slow crystallization from organic solvents typically yields the thermodynamically stable polymorph, while rapid precipitation can produce metastable forms [9]. These polymorphic differences influence physical properties such as solubility and thermal stability [9].

Lithium trimethylsilanolate demonstrates moderate base strength with distinctive characteristics that position it between weak and strong bases in the lithium reagent spectrum [1] [2]. The compound's conjugate acid, trimethylsilanol, exhibits an estimated pKa value of approximately 15-16, which is comparable to water and simple alcohols [3] [2]. This places lithium trimethylsilanolate in a unique position as a moderate base that is significantly less basic than traditional lithium amide bases such as lithium diisopropylamide (pKa ~36) or lithium hexamethyldisilazide (pKa ~26) [1] [2].

| Property | Lithium Trimethylsilanolate | LDA | LiHMDS | Reference |

|---|---|---|---|---|

| Conjugate Acid pKa | ~15-16 (est.) | ~36 | ~26 | [1] [2] |

| Base Strength | Moderate | Very Strong | Strong | [1] [2] |

| Nucleophilicity | Low | Low | Low | [1] [2] |

| Steric Hindrance | Moderate | High | High | [1] [2] |

The deprotonation capabilities of lithium trimethylsilanolate are particularly effective for substrates with acidic protons in the pKa range of 10-20 [4] [5]. The compound has been successfully employed in the deprotonation of ketones and esters, particularly when enhanced selectivity for kinetically controlled enolate formation is required [5]. In synthetic applications, lithium trimethylsilanolate exhibits superior performance in reactions where traditional strong bases would cause over-deprotonation or unwanted side reactions [4] [5].

The reaction kinetics of deprotonation by lithium trimethylsilanolate are notably different from stronger lithium bases. The compound provides controlled, selective deprotonation without the aggressive reactivity associated with organolithium compounds [4] [5]. This moderate reactivity makes it particularly valuable in synthetic transformations where precise control of basicity is required, such as in the formation of specific enolate geometries or in the presence of sensitive functional groups [4] [5].

Mechanistic studies reveal that lithium trimethylsilanolate operates through a direct proton abstraction mechanism, with the silanolate oxygen acting as the proton acceptor [5] [6]. The resulting trimethylsilanol is readily formed and can be easily removed from reaction mixtures, making the deprotonation process effectively irreversible under most conditions [5] [6]. This contrasts with some other lithium bases where equilibrium considerations can complicate product isolation [5].

Coordination Chemistry with Transition Metals

Lithium trimethylsilanolate exhibits distinctive coordination behavior with transition metals, primarily functioning as a μ-bridging ligand through its oxygen center [7] [8]. The silanolate oxygen possesses two lone pairs of electrons, enabling it to coordinate to multiple metal centers simultaneously, which results in the formation of polynuclear complexes with unique structural motifs [7] [8].

Structural characterization of transition metal complexes containing lithium trimethylsilanolate reveals predominantly tetrahedral coordination geometries around the lithium center, with the silanolate oxygen forming bridges to transition metal centers [7] [8]. X-ray crystallographic studies demonstrate that the Li-O bond lengths typically range from 1.90-2.10 Å, while the transition metal-oxygen distances vary depending on the specific metal and its oxidation state [7] [8].

| Complex Type | M-O Bond Length (Å) | Li-O Bond Length (Å) | Coordination Mode | Reference |

|---|---|---|---|---|

| Group 10 Complexes | 1.95-2.15 | 1.90-2.05 | μ²-bridging | [9] |

| Iron Complexes | 1.85-2.00 | 1.95-2.10 | μ²-bridging | [10] |

| Nickel Complexes | 1.90-2.05 | 1.90-2.05 | μ²-bridging | [9] |

| Titanium Complexes | 1.80-1.95 | 1.95-2.10 | μ²-bridging | [8] |

The electronic properties of these coordination complexes are significantly influenced by the electron-donating character of the trimethylsilanolate ligand [8] [9]. The silyl groups provide steric protection while the oxygen center acts as a strong σ-donor, stabilizing higher oxidation states of transition metals [8] [9]. This combination of electronic and steric effects makes lithium trimethylsilanolate particularly effective in stabilizing reactive metal centers [8].

Dynamic behavior in solution reveals that trimethylsilanolate ligands can undergo facile exchange between metal centers, particularly at elevated temperatures [8] [9]. Nuclear magnetic resonance studies indicate that the exchange process is typically fast on the NMR timescale at room temperature, suggesting relatively low activation barriers for ligand transfer [8] [9].

Catalytic implications of this coordination chemistry are significant, as the bridging nature of the silanolate ligands can facilitate multi-metallic cooperativity in catalytic cycles [8] [9]. The ability to stabilize multiple metal centers in close proximity through bridging silanolate ligands has been exploited in the development of bimetallic catalysts for various organic transformations [8] [9].

Reactivity in Heterogeneous Catalytic Systems

Lithium trimethylsilanolate demonstrates significant catalytic activity in heterogeneous systems, particularly in applications involving solid-gas interfaces and surface-mediated reactions [11] [12]. The compound's unique combination of lithium cation mobility and silanolate anion stability makes it effective in catalytic processes requiring both Lewis acid and base functionalities [11] [12].

Surface interaction mechanisms reveal that lithium trimethylsilanolate can undergo chemisorption on metal oxide surfaces through multiple pathways [11] [12]. The primary mode involves coordination of the silanolate oxygen to surface metal centers, while the lithium cation can interact with surface oxygen atoms or anionic sites [11] [12]. This dual interaction capability enables the compound to function as an effective surface modifier and catalyst precursor [11] [12].

| Catalyst Support | Surface Interaction | Activity Enhancement | Temperature Range (°C) | Reference |

|---|---|---|---|---|

| Magnesium Oxide | Li-O surface coordination | 3-5× rate increase | 200-400 | [12] |

| Nickel Sulfides | μ-bridging to Ni centers | 2-4× conversion improvement | 150-300 | [11] |

| Silica | Silanol condensation | Surface area modification | 100-250 | [13] |

| Aluminum Oxide | Lewis acid-base pairing | Selectivity enhancement | 180-350 | [12] |

Mechanistic studies in heterogeneous catalytic systems indicate that lithium trimethylsilanolate can function through multiple pathways [11] [12]. In oxidative coupling reactions, the compound serves as both a structural promoter and an active site modifier [12]. The lithium component enhances the basicity of oxide surfaces, while the trimethylsilanolate moiety provides steric control and electronic modification of active sites [12].

Thermal stability under catalytic conditions is a critical factor determining the effectiveness of lithium trimethylsilanolate in heterogeneous systems [11] [12]. The compound maintains structural integrity up to approximately 300°C under inert conditions, but begins to undergo decomposition in the presence of oxidizing environments at temperatures above 250°C [14] [15]. This thermal behavior defines the operational temperature window for many catalytic applications [14] [15].

Regeneration and reusability studies demonstrate that heterogeneous catalysts modified with lithium trimethylsilanolate can maintain activity over multiple catalytic cycles [11] [12]. However, gradual loss of the silanolate component occurs through volatilization and thermal decomposition, requiring periodic regeneration of the catalyst surface [11] [12]. The extent of deactivation depends on the specific reaction conditions and the nature of the support material [11] [12].

Selectivity enhancement is a particularly notable feature of lithium trimethylsilanolate-modified heterogeneous catalysts [11] [12]. The compound's ability to create well-defined active sites with controlled electronic and steric environments leads to improved product selectivity in various reactions, including selective oxidations and coupling reactions [11] [12].

Decomposition Pathways and Byproduct Formation

The thermal decomposition of lithium trimethylsilanolate follows a multi-stage process that begins at relatively low temperatures and proceeds through several distinct pathways [14] [15]. Initial decomposition is observed around 50-180°C, primarily involving volatilization of the intact compound, followed by chemical breakdown at higher temperatures [14] [15].

Primary decomposition pathway (180-300°C) involves cleavage of the lithium-oxygen bond, leading to the formation of lithium oxide and trimethylsilanol as the major products [14] [15]. The reaction can be represented as:

2 (CH₃)₃SiOLi → Li₂O + 2 (CH₃)₃SiOH [14] [15]

| Temperature Range (°C) | Decomposition Stage | Major Products | Minor Products | Reference |

|---|---|---|---|---|

| 50-180 | Initial volatilization | Intact compound | - | [14] [15] |

| 180-300 | Primary decomposition | Li₂O, (CH₃)₃SiOH | Siloxanes | [14] [15] |

| 300-400 | Secondary breakdown | Li₂CO₃, siloxanes | Methane, ethane | [14] [15] |

| 400-500 | Further fragmentation | Various Li salts | Hydrogen gas | [14] [15] |

| >500 | Complete breakdown | Li₂O, SiO₂ | CO₂, H₂O | [14] [15] |

Secondary decomposition processes (300-400°C) involve further breakdown of the initial products, particularly the conversion of trimethylsilanol to various siloxane species through condensation reactions [14] [15]. Simultaneously, lithium oxide can react with atmospheric carbon dioxide to form lithium carbonate, which becomes a significant byproduct at these temperatures [14] [15].

Gas evolution studies reveal that the decomposition process generates several gaseous products, including methane, ethane, carbon dioxide, and water vapor [15]. The relative proportions of these gases depend on the decomposition temperature and the presence of atmospheric components such as oxygen and water vapor [15]. Under inert conditions, hydrocarbon gases predominate, while oxidizing conditions favor the formation of carbon dioxide and water [15].

Kinetic analysis of the decomposition process indicates that the initial volatilization follows zero-order kinetics, while the chemical decomposition stages exhibit first-order behavior with respect to the remaining solid material [14] [15]. The activation energies for the various decomposition stages range from 45-85 kJ/mol, indicating relatively facile thermal breakdown processes [14] [15].

Byproduct characterization reveals that the solid residues from thermal decomposition consist primarily of lithium-containing compounds mixed with silicon-oxygen polymeric materials [14] [15]. The exact composition depends on the decomposition conditions, but typically includes lithium oxide, lithium carbonate, and various lithium silicate phases [14] [15]. These residues can have significant implications for material compatibility and reactor fouling in practical applications [14] [15].

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Related CAS

GHS Hazard Statements

H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];

H318 (97.44%): Causes serious eye damage [Danger Serious eye damage/eye irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive